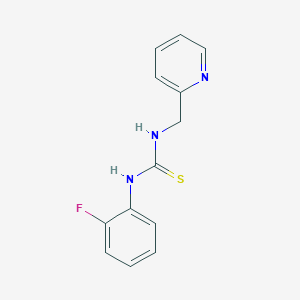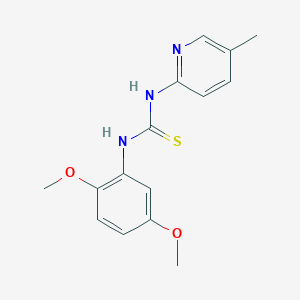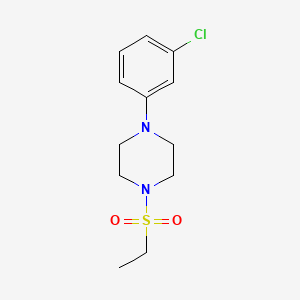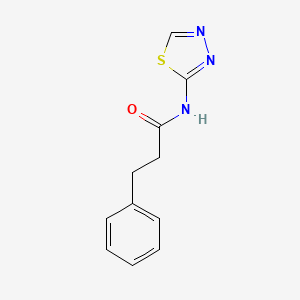
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that plays a crucial role in maintaining cellular energy homeostasis. A-769662 has gained significant attention in recent years due to its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes, obesity, and cancer.
Mécanisme D'action
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide activates AMPK by binding to the γ subunit of the enzyme. This leads to allosteric activation of AMPK and phosphorylation of its downstream targets. AMPK activation results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, while also inhibiting lipogenesis and gluconeogenesis. 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to have a similar mechanism of action to the endogenous AMPK activator, AMP.
Biochemical and Physiological Effects
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to have several biochemical and physiological effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. It has also been shown to decrease lipogenesis and gluconeogenesis. In animal studies, 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. Additionally, 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide in lab experiments is its specificity for AMPK activation. 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to activate AMPK without affecting other signaling pathways, making it a valuable tool for studying the effects of AMPK activation. However, one limitation of using 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide is its potential off-target effects. 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to activate other kinases in addition to AMPK, which may affect the interpretation of experimental results.
Orientations Futures
For research on 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide include investigating its potential therapeutic applications, developing more specific AMPK activators, and assessing its long-term safety and efficacy.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide involves several steps, including the reaction of 4-chloro-3-methylphenol with potassium tert-butoxide to form 4-chloro-3-methylphenoxide. This intermediate is then reacted with 2-bromo-4'-cyanoacetophenone to form the final product, 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide. The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been extensively studied and optimized, resulting in a high yield and purity of the final product.
Applications De Recherche Scientifique
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been widely used in scientific research to investigate the role of AMPK in cellular metabolism and disease. It has been shown to activate AMPK in various cell types, including hepatocytes, adipocytes, and skeletal muscle cells. 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been used to study the effects of AMPK activation on glucose and lipid metabolism, mitochondrial function, and inflammation. Additionally, 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been used to investigate the potential therapeutic applications of AMPK activation in treating metabolic disorders such as type 2 diabetes and obesity.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-11-8-13(6-7-14(11)17)21-10-16(20)19-15-5-3-2-4-12(15)9-18/h2-8H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFIDHJTPAKDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5702901.png)





![cyclohexyl [(2-nitrophenyl)thio]acetate](/img/structure/B5702932.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)
![ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5702934.png)



